molecular formula C20H18O5 B492887 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one CAS No. 724740-67-4

3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one

Cat. No. B492887
CAS RN: 724740-67-4
M. Wt: 338.4g/mol
InChI Key: KOAUNEKOBFHIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one, also known as Daphnetin, is a natural coumarin derivative that has been found to possess various biological activities. Daphnetin is commonly found in plants such as Daphne odora, Daphne genkwa, and Wikstroemia indica.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is not fully understood. However, it has been found to inhibit various signaling pathways such as the NF-κB pathway and the MAPK pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has also been found to induce apoptosis in cancer cells through the activation of the caspase pathway. This leads to the cleavage of various proteins and ultimately leads to cell death.
Biochemical and Physiological Effects:
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This inhibition leads to a decrease in the production of pro-inflammatory mediators.
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has also been found to possess antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is that it is a natural compound, making it less toxic than synthetic compounds. It is also relatively easy to synthesize, making it readily available for scientific research.
One of the limitations of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is that its mechanism of action is not fully understood. This makes it difficult to determine its potential therapeutic applications.

Future Directions

There are various future directions for the research of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one. One potential direction is the study of its potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis. Another potential direction is the study of its potential as a cancer therapeutic agent.
Further research is also needed to fully understand the mechanism of action of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one. This will help to determine its potential therapeutic applications and limitations.
Conclusion:
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is a natural coumarin derivative that possesses various biological activities. It has been found to have anti-inflammatory and anti-tumor activities, making it a promising compound for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one can be synthesized through various methods. One of the most common methods is through the use of 4-hydroxycoumarin and 3-methoxyphenol. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethyl sulfoxide (DMSO). The product is then purified through recrystallization.

Scientific Research Applications

3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has been found to possess various biological activities, making it a promising compound for scientific research. One of the most studied activities of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is its anti-inflammatory activity. 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has also been found to possess anti-tumor activity. It has been shown to induce apoptosis in various cancer cell lines. This makes it a potential candidate for cancer therapy.

properties

IUPAC Name

3-(3-methoxyphenoxy)-7-(2-methylprop-2-enoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-13(2)11-23-15-7-8-17-18(10-15)24-12-19(20(17)21)25-16-6-4-5-14(9-16)22-3/h4-10,12H,1,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAUNEKOBFHIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one

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